Prion Protein 106-126 (human)

Description

Significance of the Prion Protein 106-126 Peptide in Prion Research

PrP 106-126 is a hydrophobic peptide that readily forms amyloid fibrils, a hallmark of prion diseases. ontosight.ai This intrinsic ability to aggregate into a β-sheet-rich structure, similar to that found in the brains of individuals with prion diseases, makes it a valuable model for studying the process of amyloid formation. ontosight.aimdpi.compeptide.com The peptide contains a highly conserved amyloidogenic palindrome sequence, AGAAAAGA, spanning amino acids 113 to 120, which is crucial for its biological activity. mdpi.com

Research has demonstrated that PrP 106-126 can induce several pathological changes observed in prion diseases. These include:

Neurotoxicity: The peptide is directly toxic to neuronal cells, inducing programmed cell death, or apoptosis. ontosight.ainih.govmdpi.com

Fibril Formation: It spontaneously assembles into fibrils that are structurally similar to those found in prion-diseased brains. ontosight.ai

Membrane Disruption: PrP 106-126 interacts with and disrupts cellular membranes. ontosight.ainih.gov

The synthesis of this peptide provided researchers with a manageable and effective tool to investigate the mechanisms of neurotoxicity in prion diseases. nih.gov Its use has been instrumental in supporting the role of amyloid in the pathogenesis of protein-misfolding neurodegenerative disorders. nih.gov

Relevance to Prion Disease Pathogenesis Modeling

PrP 106-126 serves as a powerful model for understanding how prion diseases develop. A key aspect of its utility is its ability to catalyze the aggregation of the endogenous, normal cellular prion protein (PrPC) into a PrPSc-like, amyloidogenic form. imrpress.comnih.gov This suggests that the aggregation process may occur through a "nucleation" or "seeding" mechanism, where the presence of misfolded protein can trigger the misfolding of native proteins. imrpress.comnih.gov

Studies using PrP 106-126 have provided significant insights into the cellular pathways affected by prion pathology. For instance, the peptide has been shown to:

Induce Apoptosis: It triggers programmed cell death in neuronal cells. ontosight.ai

Modulate Ion Channels: The peptide can alter the function of ion channels, such as potassium channels, leading to changes in neuronal excitability and disrupting cellular homeostasis. nih.gov

Activate Microglia: It can stimulate microglia, the immune cells of the brain, leading to inflammatory responses that may contribute to neurodegeneration. aai.org

Induce Mitochondrial Dysfunction: PrP 106-126 can cause damage to mitochondria, the energy-producing organelles in cells, and trigger mitophagy, a process of clearing damaged mitochondria. mdpi.comfrontiersin.org

Interestingly, some research indicates that the neurotoxic effects of PrP 106-126 are independent of the expression of PrPC in the cell, suggesting that the peptide may act through direct interactions with the cell membrane's lipid components. nih.govresearchgate.net

Table 1: Key Properties and Pathogenic Effects of PrP 106-126

| Property | Description | Research Findings |

|---|---|---|

| Structure | Predominantly β-sheet rich structure. mdpi.compeptide.com | Forms in-register parallel beta sheets stacked in an antiparallel fashion within mature fibrils. nih.gov |

| Aggregation | High tendency to spontaneously aggregate into amyloid fibrils. mdpi.com | Contains the highly conserved amyloidogenic palindrome sequence AGAAAAGA (amino acids 113-120). mdpi.com |

| Neurotoxicity | Induces apoptosis (programmed cell death) in neuronal cells. ontosight.ainih.gov | The neurotoxic effect may require the presence of microglia or monocytes. aai.org |

| Membrane Interaction | Interacts with and disrupts cellular membranes. ontosight.ainih.gov | Can extract lipid molecules from the membrane during amyloid formation. nih.gov |

| Cellular Effects | Induces mitochondrial dysfunction and mitophagy. mdpi.comfrontiersin.org | Activates the NLRP3 inflammasome in microglia and platelets. plos.orgfrontiersin.org |

| PrPC Interaction | Catalyzes the aggregation of endogenous PrPC to a PrPSc-like form. imrpress.comnih.gov | Some studies suggest its toxicity is independent of PrPC expression. nih.govresearchgate.net |

Overview of Research Applications

The utility of PrP 106-126 extends across various areas of prion research, from fundamental molecular studies to the investigation of cellular responses.

Key Research Applications:

Studying Amyloid Formation: Its propensity to form amyloid fibrils makes it an excellent model to study the kinetics and structural aspects of this process. nih.gov Kinetic studies using vesicles have shown that the peptide can extract lipid molecules from membranes as it forms aggregates. nih.gov

Investigating Neurotoxic Mechanisms: Researchers use PrP 106-126 to dissect the specific cellular and molecular pathways that lead to neuronal death in prion diseases. This includes studying its effects on ion channels, mitochondrial function, and the induction of apoptosis. mdpi.comnih.govanaspec.com

Modeling Inflammatory Responses: The peptide is used to understand the role of inflammation in prion disease pathogenesis. It has been shown to activate microglia and monocytes and to trigger the release of inflammatory molecules. aai.orgoup.com For example, it can activate the NLRP3 inflammasome, a key component of the innate immune response. plos.orgfrontiersin.org

Screening for Therapeutic Agents: By providing a reliable way to induce prion-like pathology in cell cultures, PrP 106-126 can be used to test the efficacy of potential drugs aimed at preventing aggregation or protecting neurons.

The study of PrP 106-126 continues to be crucial for advancing our understanding of prion diseases and other neurodegenerative disorders that involve protein misfolding. ontosight.ai

Properties

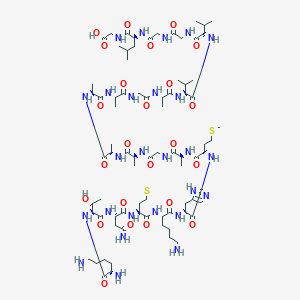

IUPAC Name |

2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H138N26O24S2/c1-38(2)28-53(72(122)90-36-61(113)114)98-60(112)33-86-57(109)32-89-78(128)62(39(3)4)105-79(129)63(40(5)6)104-70(120)44(10)93-59(111)35-87-65(115)41(7)94-68(118)45(11)96-69(119)46(12)95-67(117)43(9)92-58(110)34-88-66(116)42(8)97-73(123)51(22-26-131-14)100-76(126)54(29-48-31-85-37-91-48)102-74(124)50(21-17-19-25-82)99-75(125)52(23-27-132-15)101-77(127)55(30-56(84)108)103-80(130)64(47(13)107)106-71(121)49(83)20-16-18-24-81/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,115)(H,88,116)(H,89,128)(H,90,122)(H,92,110)(H,93,111)(H,94,118)(H,95,117)(H,96,119)(H,97,123)(H,98,112)(H,99,125)(H,100,126)(H,101,127)(H,102,124)(H,103,130)(H,104,120)(H,105,129)(H,106,121)(H,113,114)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZWWTIIKSODDO-MBNDGZRNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H138N26O24S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1912.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Dynamics of Prion Protein 106 126

Primary and Secondary Structural Investigations

The primary structure of PrP 106-126, with the amino acid sequence KTNMKHMAGAAAAGAVVGGLG, is central to its pathogenic behavior. This sequence, particularly the highly conserved amyloidogenic palindrome AGAAAAGA (residues 113-120), plays a pivotal role in its aggregation and neurotoxic properties. mdpi.com

Conformational Diversity and Disorder in Monomeric States

In its monomeric form, PrP 106-126 is largely unstructured and exhibits significant conformational diversity. plos.orgscispace.com Molecular dynamics simulations have shown that in aqueous solutions, the peptide predominantly adopts a random coil conformation. plos.orgnih.gov This intrinsic disorder is a key feature, as it allows the peptide to explore a wide range of conformational states, some of which are prone to misfolding and aggregation. plos.org

The conformational landscape of monomeric PrP 106-126 is highly sensitive to its environment. Factors such as solvent polarity, pH, and the presence of membranes can significantly influence its secondary structure. scispace.comnih.gov For instance, in apolar solvents, there is an increased tendency to form helical structures. acs.org This conformational plasticity is a hallmark of amyloidogenic proteins and is fundamental to the initiation of the misfolding cascade.

Preference for Beta-Sheet Structures

Despite its largely disordered monomeric state in aqueous solution, PrP 106-126 has a pronounced tendency to adopt β-sheet-rich conformations, which are the building blocks of amyloid fibrils. mdpi.com This preference is particularly evident under conditions that promote aggregation, such as acidic pH. nih.gov The central palindromic sequence is crucial for this transition, acting as a nucleation site for the formation of β-sheets. mdpi.com

Studies using various spectroscopic techniques, including circular dichroism, have confirmed that while the monomer may be random coil, the aggregation process is characterized by a significant increase in β-sheet content. acs.org This transition from a disordered state to an ordered, β-sheet-rich fibrillar structure is a central event in prion pathogenesis.

Amyloid Fibril Architecture and Quaternary Structure

The aggregation of PrP 106-126 culminates in the formation of highly ordered amyloid fibrils. These fibrils possess a characteristic cross-β structure, where β-sheets run perpendicular to the fibril axis. Solid-state Nuclear Magnetic Resonance (NMR) has been instrumental in elucidating the detailed architecture of these aggregates.

In-Register Parallel Beta Sheets

A key feature of PrP 106-126 amyloid fibrils is the arrangement of the peptide molecules into in-register parallel β-sheets. In this arrangement, identical residues from adjacent peptide molecules are aligned with one another along the fibril axis. This creates a highly stable and ordered structure, stabilized by a network of hydrogen bonds between the backbones of the peptide chains.

Antiparallel Stacking within Mature Fibrils

While the individual β-sheets are parallel, these sheets then stack on top of each other in an antiparallel fashion to form the mature fibril. This layered arrangement contributes to the remarkable stability and protease resistance of the amyloid fibrils. The specific intermolecular contacts within this quaternary structure are critical for the template-driven propagation of the misfolded state, a defining characteristic of prion diseases.

Conformational Transitions and Misfolding Pathways

The transition of PrP 106-126 from its soluble, often disordered state to insoluble amyloid fibrils is a complex process involving a series of conformational changes and intermediate species. Understanding these misfolding pathways is crucial for developing therapeutic strategies.

The misfolding process is highly dependent on environmental factors. Acidic pH, for instance, is known to promote the conversion to a β-sheet-rich conformation, potentially by altering the protonation state of key histidine residues and destabilizing the native-like structures. nih.govvetres.org The cellular compartments with lower pH, such as endosomes, have been suggested as potential sites for the initial misfolding events of the full-length prion protein. nih.govnih.gov

The oligomerization of PrP 106-126 is a critical early step in the fibrillization cascade. Soluble oligomers, which are intermediates on the pathway to mature fibrils, are thought to be the most neurotoxic species. plos.org These oligomers can be composed of β-hairpin structures, where the peptide chain folds back on itself to form a small β-sheet. plos.orgacs.org The formation of these β-hairpins, particularly within the hydrophobic region of the peptide, may act as a seed for the subsequent growth of larger aggregates. plos.org Hydrophobic interactions are a major driving force for the initial dimerization and subsequent oligomerization of the peptide. plos.org The aggregation process can be catalyzed by the presence of pre-existing "seeds" of aggregated protein, which template the misfolding of soluble monomers. imrpress.com

Table 1: Environmental Factors Influencing PrP 106-126 Conformation

| Environmental Factor | Observed Effect on PrP 106-126 Conformation | Reference |

|---|---|---|

| Solvent | ||

| Aqueous Solution (Neutral pH) | Predominantly random coil/unstructured | plos.orgscispace.com |

| Apolar Solvents (e.g., hexane, trifluoroethanol) | Increased α-helical content | nih.govacs.org |

| Dimethyl Sulfoxide (DMSO) | Extended conformation | nih.govacs.org |

| pH | ||

| Acidic pH | Promotes β-sheet formation and aggregation | nih.govnih.gov |

| Neutral pH | Can support α-β transitions | nih.govacs.org |

Table 2: Key Structural Features of PrP 106-126 Aggregates

| Structural Level | Feature | Description | Reference |

|---|---|---|---|

| Secondary Structure | β-sheet | The predominant secondary structure in aggregated forms. | mdpi.com |

| β-hairpin | Proposed as an early intermediate in the oligomerization process. | plos.orgacs.org | |

| Quaternary Structure | In-register parallel β-sheets | Peptide molecules align in a parallel fashion within a single sheet. | |

| Antiparallel stacking | β-sheets stack on top of one another in an antiparallel orientation. | ||

| Morphology | Amyloid fibrils | The final, highly ordered aggregated state. | |

| Soluble oligomers | Intermediate species on the fibrillization pathway, considered highly neurotoxic. | mdpi.complos.org |

Nucleation-Dependent Aggregation Mechanisms

The aggregation of prion proteins, including the human fragment PrP 106-126, is widely understood to occur through a nucleation-dependent polymerization process. nih.govncbs.res.in This model involves an initial, thermodynamically unfavorable step where monomeric units slowly associate to form a stable nucleus or "seed". nih.govimrpress.com This initial phase, known as the lag phase, is the rate-limiting step for the formation of larger aggregates. nih.gov Once a critical nucleus size is achieved, it can rapidly recruit and convert other monomeric proteins, leading to a fast elongation phase and the formation of larger amyloid fibrils. nih.gov

The Prion Protein fragment 106-126 (PrP 106-126) is frequently used as a model system because it shares many properties with the full-length scrapie isoform (PrPSc), such as a high β-sheet content and the ability to form amyloid-like fibrils. imrpress.comnih.gov Studies have demonstrated that the conversion process can be seeded. For instance, the addition of pre-formed fibrils can abolish the lag phase, confirming the nucleation-dependent nature of the reaction. pnas.org In a cellular model, exposure of neuronal cells to PrP 106-126 was shown to catalyze the aggregation of the endogenous cellular prion protein (PrPC) into an amyloidogenic form, providing direct evidence for this nucleation-dependent transformation. imrpress.com This mechanism, where a pre-existing aggregate seed accelerates the conversion of soluble proteins, is a central feature in the molecular basis of prion propagation. nih.govimrpress.com

Role of Hydrophobic Regions in Aggregation Initiation

The initiation of PrP 106-126 aggregation is critically dependent on its central hydrophobic core. nih.govmdpi.com This region, particularly the highly conserved palindromic sequence AGAAAAGA spanning residues 113-120, is a major amyloidogenic determinant. nih.govuni-bayreuth.de Hydrophobic interactions are crucial for the formation of β-sheets, as they facilitate the close proximity of polypeptide chain fragments, which is a prerequisite for the conformational transition from α-helical or random coil structures to β-sheet-rich aggregates. nih.gov

The significance of this hydrophobic domain is underscored by mutation studies. Replacing key hydrophobic amino acids with hydrophilic ones, such as serine, has been shown to decrease the propensity to form β-sheet structures and consequently abolish the peptide's neurotoxicity and aggregation properties. nih.gov Conversely, disease-promoting mutations can increase local hydrophobicity, enhancing the tendency towards aggregation. nih.gov The exposure of these hydrophobic regions, which may occur during intermediate folding states, is thought to be a key initiating event in the misfolding cascade that leads to aggregation. nih.gov The table below summarizes key findings on the role of specific residues within the hydrophobic core of PrP 106-126.

Table 1: Influence of Hydrophobic Core Residues on PrP 106-126 Aggregation

| Residue/Region | Sequence | Role in Aggregation | Outcome of Modification | Source |

|---|---|---|---|---|

| Hydrophobic Core | 113-AGAAAAGA-120 | Primary amyloidogenic sequence; promotes β-sheet formation. | Mutations within this core disrupt β-sheet adoption and neurotoxicity. | nih.govmdpi.com |

| Glycine Residues | G114, G119 | Provide flexibility crucial for fibrillogenesis. | Replacement with Alanine reduces peptide flexibility and aggregation propensity. | mdpi.com |

| Alanine-Rich Region | A113-A120 | Forms inter-prion contacts essential for aggregation. | Peptides lacking the flanking 106-110 region show reduced ability to form fibrils. | uni-bayreuth.de |

Formation of Beta-Hairpin Structures as Oligomerization Seeds

Recent research indicates that the formation of β-hairpin structures by monomeric PrP 106-126 is a critical intermediate step that seeds the oligomerization process. plos.orgnih.gov Molecular dynamics simulations and experimental data suggest that while the peptide is intrinsically disordered, it can populate ordered β-hairpin conformations in solution. plos.orgnih.govfigshare.com These β-hairpins, rather than disordered monomers, are believed to be the fundamental units that associate to form soluble oligomers. nih.govfigshare.com

The stability and prevalence of these β-hairpin structures can be influenced by specific amino acid mutations. For example, the A117V mutation, which is associated with familial prion disease, increases the propensity of the PrP 106-126 peptide to form β-hairpin structures. nih.govplos.org This enhanced β-hairpin population is thought to facilitate the initial aggregation steps. nih.gov These small oligomeric assemblies, composed of β-hairpin monomers, can then act as nuclei for the subsequent formation of larger, stable amyloid fibrils characterized by cross-β structures. plos.org The β-hairpin may stabilize early oligomers and effectively seed their formation, providing a structural basis for the initial stages of prion protein aggregation. plos.org

Table 2: Impact of Mutations on β-Hairpin Formation in PrP 106-126

| Mutation | Location | Effect on β-Hairpin Propensity | Consequence for Aggregation | Source |

|---|---|---|---|---|

| A117V | Hydrophobic Core | Increases the prevalence of β-hairpin formation. | Enhances oligomer formation and aggregation. | nih.govplos.org |

| H111S | N-terminal Region | Decreases β-hairpin population; increases helical structures. | Abolishes the assembly of aggregates. | nih.gov |

| G114A & G119A | Hydrophobic Core | Reduces peptide flexibility. | Inhibits the formation of fibrillar aggregates. | mdpi.com |

Molecular Mechanisms of Prion Protein 106 126 Aggregation

Factors Influencing Aggregation Kinetics

The rate and characteristics of PrP(106-126) aggregation into fibrillar structures, a process known as fibrillogenesis, are highly sensitive to the surrounding chemical environment. Key factors include the presence of metal ions and the specific conditions of the solution.

Divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), have been shown to play a significant role in modulating the aggregation of PrP(106-126) nih.govcdnsciencepub.com. The peptide fragment contains a metal-binding site, with Histidine-111 being a primary anchoring site for copper mdpi.com.

The binding of these metal ions can directly influence the conformational state and aggregation propensity of the peptide:

Increased Aggregation: The binding of copper ions has been reported to increase the aggregation of the PrP(106-126) peptide nih.govresearchgate.net.

Conformational Changes: Coordination of Cu²⁺ may induce a β-sheet-like conformation in the peptide, which is a critical step in the formation of amyloid aggregates nih.govcdnsciencepub.com. One model suggests that metal ion binding to the 106-126 region helps to stabilize the β-sheet structure characteristic of PrPSc cdnsciencepub.com.

Disturbances in the brain's homeostasis of divalent metal ions, including copper, zinc, and manganese, have been observed in prion-infected tissues, suggesting that these ions are a key factor in the structural conversion of the prion protein nih.gov.

Table 1: Influence of Metal Ions on PrP(106-126) Fibrillogenesis

| Metal Ion | Reported Effect on PrP(106-126) | Reference |

|---|---|---|

| Copper (Cu²⁺) | Increases aggregation; Induces β-sheet conformation. | nih.govcdnsciencepub.comresearchgate.net |

Solution parameters such as pH and temperature significantly affect the aggregation pathway of PrP(106-126), determining whether the peptide remains monomeric or assembles into oligomers and fibrils.

pH: The pH of the solution is a critical determinant for the adoption of a β-sheet structure. For the PrP(106-126) peptide, a pH of 5 or lower is required for the formation of β-sheet structures, a finding that aligns with the hypothesis that the pathogenic conversion to PrPSc may occur in acidic intracellular compartments like lysosomes .

Temperature and Denaturing Conditions: Partially denaturing conditions can promote the formation of various aggregate species. For instance, incubation at elevated temperatures (e.g., 65°C) has been shown to induce the formation of aggregates ranging from soluble oligomers to mature amyloid fibrils from prion protein fragments nih.gov.

The transition from a monomeric state to an aggregated, Thioflavin T-binding form is often accompanied by a significant increase in the viscosity of the solution and a structural shift towards a β-sheet conformation, which can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy pnas.org.

Intermediate Aggregate Species Formation

The aggregation of PrP(106-126) is not a simple monolithic process but involves the formation of intermediate species, most notably soluble oligomers. There is a growing consensus that these oligomers, rather than the large, insoluble end-stage fibrils, are the primary neurotoxic agents in prion diseases mdpi.comoup.com.

Soluble oligomers of PrP(106-126) are non-fibrillar, intermediate aggregates that are considered key pathogenic structures mdpi.comnih.gov. Their characterization has been advanced through various biophysical techniques:

Structure: Solid-state Nuclear Magnetic Resonance (NMR) studies have revealed that PrP(106-126) oligomers contain the basic structural elements of amyloid fibrils but are distinguished by long-range disorder and local mobility acs.org. A proposed model suggests these oligomers form hydrated spherical assemblies mdpi.com. Further studies using ion mobility spectrometry-mass spectrometry (IMS-MS) and molecular dynamics simulations indicate that oligomerization may result from the association of ordered β-hairpin monomers acs.org.

Size: The non-fibrillar particles identified as the most efficient initiators of prion disease have masses equivalent to 14-28 PrP molecules and diameters of approximately 17-27 nm oup.com.

Solubility: Unlike the insoluble PrPSc and mature fibrils, prion oligomers are soluble in physiological environments oup.com.

A critical distinction in the study of prion diseases is the relative toxicity of different aggregate species. A substantial body of evidence now points to soluble oligomers as the more potent pathogenic entities compared to mature amyloid fibrils mdpi.com.

Neurotoxicity: Numerous studies have demonstrated that intermediate, soluble oligomeric aggregates are the primary triggers of neurotoxicity and pro-apoptotic processes in prion diseases, rather than the large fibrillar aggregates mdpi.comoup.com. The formation of large amyloid fibrils might even be a protective mechanism by sequestering the more toxic oligomeric species oup.com.

Infectivity: The most infectious prion particles have been identified as non-fibrillar oligomers, which are significantly more efficient at initiating the disease process than monomeric or fibrillar forms oup.com.

This distinction is crucial, as it suggests that therapeutic strategies should target the formation or activity of these smaller, soluble oligomers to be effective against prion diseases oup.com.

Table 2: Comparison of PrP(106-126) Oligomers and Fibrils

| Feature | Soluble Oligomers | Mature Fibrils |

|---|---|---|

| Structure | Non-fibrillar, spherical assemblies, long-range disorder mdpi.comacs.org | Highly ordered, cross-β-sheet amyloid structure |

| Solubility | Soluble in physiological environments oup.com | Generally insoluble |

| Pathogenicity | Considered the primary neurotoxic and infectious species mdpi.comoup.com | Considered less toxic, potentially a protective sequestration mechanism mdpi.comoup.com |

Neurotoxicity and Cellular Pathomechanisms Induced by Prion Protein 106 126

Cellular Models for Investigating Prion Protein 106-126 Neurotoxicity

A variety of cellular models have been employed to investigate the neurotoxic properties of PrP 106-126, ranging from immortalized cell lines to primary cell cultures and sophisticated in vitro barrier models. These systems have provided valuable insights into the pathways leading to neuronal damage.

Immortalized neuronal cell lines are widely used due to their homogeneity and ease of culture. The human neuroblastoma SH-SY5Y cell line, in particular, has been a valuable model for studying PrP 106-126-induced apoptosis. nih.govnih.govmdpi.com Research has shown that PrP 106-126 treatment triggers apoptotic cell death in these cells, a process that is not necessarily dependent on the formation of amyloid fibrils. nih.gov The neurotoxic effects in SH-SY5Y cells are associated with mitochondrial disruption, activation of p38 MAP kinase, and caspase-3 activation. nih.govnih.gov Similarly, human neuronal cell lines NT-2 and M17 have been used to demonstrate that PrP 106-126 can induce the aggregation of the endogenous cellular prion protein (PrPC) into a PrPSc-like form. imrpress.comnih.gov

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is another important model. Studies have shown that while PrP 106-126 alone is not toxic to PC12 cells, its toxicity is evident when co-cultured with microglia. nih.gov Furthermore, PrP 106-126 can potentiate catecholamine secretion from PC12 cells by inducing a specific calcium influx pathway. nih.govphysiology.org The sensitivity of PC12 cells to PrP 106-126 toxicity appears to be related to the expression levels of the cellular prion protein (PrPC). nih.gov

Table 1: Neuronal Cell Lines in PrP 106-126 Research

| Cell Line | Species of Origin | Key Findings with PrP 106-126 |

|---|---|---|

| SH-SY5Y | Human | Induces apoptosis via mitochondrial disruption and p38 MAP kinase activation. nih.govnih.gov |

| N2a | Mouse | Used to study PrP 106-126-induced apoptosis and the role of mTOR-AKT pathway. |

| NT-2 | Human | Demonstrates PrP 106-126-catalyzed aggregation of endogenous PrPC. imrpress.comnih.gov |

| M17 | Human | Shows PrP 106-126-induced aggregation of endogenous PrPC. imrpress.comnih.gov |

| PC12 | Rat | Potentiates catecholamine secretion; toxicity is microglia-dependent. nih.govnih.govphysiology.org |

Non-neuronal cells have been crucial in understanding the broader cellular response to PrP 106-126, particularly the role of neuroinflammation. The mouse microglial cell line, BV-2, is a primary model for studying microglial activation in response to PrP 106-126. nih.govnih.gov Exposure of BV-2 cells to PrP 106-126 leads to their activation and the release of pro-inflammatory cytokines. mdpi.com This activation is a key feature of prion disease pathology. nih.gov Studies with BV-2 cells have shown that PrP 106-126 can increase the expression of PrP mRNA, suggesting a potential feedback loop in prion pathogenesis. nih.govnih.gov

In contrast, the Rabbit Kidney Epithelial A74 cell line, which can be induced to express murine PrPC, has been used to investigate the PrPC-dependence of PrP 106-126 toxicity. Interestingly, studies have shown that PrP 106-126 does not exert a toxic effect on this cell line, regardless of PrPC expression, suggesting that the toxic mechanism may be cell-type specific and potentially independent of PrPC in some contexts. uliege.beuliege.be

Primary neuronal cultures offer a more physiologically relevant model compared to immortalized cell lines. Chronic exposure of primary rat hippocampal neurons to PrP 106-126 was one of the earliest demonstrations of its neurotoxic potential, showing that it induces neuronal death. excli.de Subsequent research has confirmed that PrP 106-126 induces apoptosis in primary cultures of cortical and cerebellar neurons. mdpi.comnih.gov These primary models have been instrumental in showing that the neurotoxic effect of PrP 106-126 is associated with a downregulation of PrP gene expression in neurons. nih.gov The peptide has been shown to induce degeneration in primary cultures of cortical neurons. nih.gov

The integrity of the blood-brain barrier (BBB) is critical for central nervous system homeostasis, and its disruption is implicated in various neurodegenerative diseases. In vitro models of the BBB, such as confluent porcine brain endothelial cells (PBEC), have been used to study the interaction of PrP 106-126 with the brain endothelium. nih.gov Research has shown that PrP 106-126 can interact with the luminal side of these cells, causing cell death and a reduction in trans-endothelial electrical resistance, indicative of compromised barrier function. nih.gov This is accompanied by the remodeling of intercellular junctions. nih.gov Furthermore, studies using both porcine and human brain endothelial cells have revealed that PrP 106-126 can alter cytoskeletal dynamics, which is a key factor in endothelial barrier breakdown. mdpi.com

Cellular Processes Affected by Prion Protein 106-126

PrP 106-126 triggers a cascade of detrimental cellular processes that culminate in neuronal dysfunction and death. A central and extensively studied consequence of exposure to this peptide is the induction of apoptosis.

A hallmark of PrP 106-126 neurotoxicity is its ability to induce programmed cell death, or apoptosis, in neuronal cells. mdpi.comexcli.demdpi.com This apoptotic process has been observed across various cellular models, including primary neuronal cultures and neuronal cell lines. excli.demdpi.com The synthetic peptide PrP 106-126 has been shown to induce apoptosis in the human neuroblastoma cell line SH-SY5Y. nih.gov One of the earliest events in this apoptotic cascade is the rapid depolarization of mitochondrial membranes. nih.gov

The mechanisms underlying PrP 106-126-induced apoptosis are multifaceted. In SH-SY5Y cells, the process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov Furthermore, PrP 106-126 can trigger a rise in intracellular calcium, leading to the activation of another class of proteases called calpains. nih.gov Interestingly, while both caspases and calpains are activated, inhibiting either pathway alone does not completely block apoptosis, suggesting the existence of redundant or parallel death pathways. nih.gov In other cell models, such as the GH3 cell line, PrP 106-126-induced apoptosis is linked to the impairment of L-type voltage-sensitive calcium channel activity. nih.gov The induction of apoptosis by PrP 106-126 has been documented in a dose-dependent manner in primary neuronal cells. oncotarget.com

Table 2: Key Cellular Events in PrP 106-126-Induced Apoptosis

| Cellular Event | Description | Cell Models |

|---|---|---|

| Mitochondrial Disruption | Rapid depolarization of mitochondrial membranes and release of cytochrome c. nih.gov | SH-SY5Y |

| Caspase Activation | Activation of caspase-3 and other caspases, key executioners of apoptosis. nih.govnih.gov | SH-SY5Y |

| Calpain Activation | Rise in intracellular calcium leads to the activation of calpain proteases. nih.gov | SH-SY5Y |

| Calcium Channel Impairment | Inactivation of L-type voltage-sensitive calcium channels. nih.gov | GH3 cells |

| p38 MAP Kinase Activation | Activation of the p38 MAP kinase signaling pathway. nih.gov | SH-SY5Y |

Modulation of Autophagy Flux

The synthetic prion peptide PrP 106-126 has been shown to actively modulate autophagy, the cellular process for degrading and recycling cytoplasmic components via the lysosomal pathway. Exposure of neuronal cells to PrP 106-126 activates autophagic flux, a dynamic process involving the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes. In human and mouse neuronal cells, treatment with PrP 106-126 leads to the appearance of single-membraned autolysosomes containing entrapped cytoplasm, confirming the activation of this pathway. This peptide-induced autophagy is considered a critical factor in both neuroprotection and neuronal cell death.

Studies have demonstrated that PrP 106-126 stimulates an acute autophagy flux that can promote autophagic cell death in neurons. However, the modulation of this pathway can also serve as a protective mechanism. For instance, the α7 nicotinic acetylcholine (B1216132) receptor (α7nAchR) activator PNU-282987 can enhance autophagic flux and protect neurons from PrP 106-126-induced apoptosis. Conversely, treatment with PrP 106-126 has been observed to decrease the expression of α7nAchR and the activation of autophagic flux. The relationship between PrP 106-126 and autophagy is complex, with evidence suggesting that the peptide can induce calcineurin and autophagy activation, which in turn leads to NF-κB activation and neuroinflammation. The accumulation of misfolded prion proteins is thought to stimulate this neuronal autophagic cell death.

Table 1: Effects of Prion Protein 106-126 on Autophagy Markers

| Cell Type | Observed Effect on Autophagy | Key Findings | Source |

|---|---|---|---|

| Human and Mice Neuronal Cells | Activation of Autophagy Flux | Induces formation of single-membraned autolysosomes. | |

| Neuronal Cells | Stimulation of Acute Autophagy Flux | Can lead to autophagic cell death. | |

| Hippocampal Neuron Cells | Decreased Autophagic Flux | Associated with decreased α7nAchR expression. | |

| Human Neuroblastoma Cells | Induction of Autophagy Activation | Linked to calcineurin and subsequent NF-κB activation. |

Alterations in Gene Expression Profiles

Prion Protein 106-126 induces significant changes in the gene expression profiles of various immune and neural cells. In human monocyte-derived dendritic cells, the peptide causes an up-regulation of inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) at the mRNA level. Similar effects are seen in microglia and astrocytes. Treatment of BV2 microglial cells with PrP 106-126 leads to a significant increase in the mRNA expression of IL-1β, IL-6, and TNF-α.

Furthermore, PrP 106-126 exposure affects the expression of enzymes and other regulatory proteins. For instance, it increases the expression of inducible nitric oxide synthase (iNOS) in microglia. In astrocytes and microglia, the peptide upregulates the expression of matrix metalloproteinases MMP-1, MMP-3, and MMP-11. Interestingly, PrP 106-126 also alters the expression of the prion protein gene itself. In mouse microglia BV-2 cells, exposure to the peptide resulted in a significant increase in PrP mRNA expression levels, with a 3-fold increase after 18 hours and a 4.5-fold increase after 24 hours.

Impact on Cell Proliferation (e.g., Microglia)

The Prion Protein 106-126 peptide has a notable impact on the proliferation of central nervous system cells, particularly microglia. Microglial activation and proliferation are characteristic features of prion diseases. In vitro studies have demonstrated that PrP 106-126 and longer sequences containing it can induce the activation and proliferation of both immortalized microglial cell lines and primary microglia cultures. The proliferation of BV-2 microglial cells was observed to correspond with an increase in PrP mRNA levels after exposure to PrP 106-126. This suggests that the peptide not only activates microglia but also stimulates their division, potentially contributing to the neuroinflammatory environment seen in prion diseases. The neurotoxic effect of PrP 106-126 has been shown to require the presence of microglia, highlighting the critical role of these cells and their proliferation in mediating prion-induced pathology.

Signal Transduction Pathways Activated by Prion Protein 106-126

Activation of Protein Kinases (e.g., ERK1/2, p38 phosphorylation)

Prion Protein 106-126 triggers the activation of several protein kinase signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathways. In various neuronal cell lines, the peptide induces a sustained activation and phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the stress-activated protein kinase p38. The activation of p38 MAPK is a critical step in the apoptotic signaling induced by PrP 106-126 in SH-SY5Y human neuroblastoma cells. Inhibition of p38 has been shown to prevent the cell death caused by the peptide. This activation of ERK1/2 and p38 is mediated by NADPH-oxidase activity and the subsequent oxidative stress. The overstimulation of these PrP(C)-associated signaling responses is believed to be a key cause of the neuronal injury induced by PrP 106-126.

Involvement of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses, is consistently activated by PrP 106-126. In human monocyte-derived dendritic cells, the peptide induces the activation of the transcription factor NF-κB within 15 minutes of exposure. This activation leads to the upregulation of proinflammatory cytokines. Similarly, in BV2 microglia, PrP 106-126 treatment stimulates the activation of NF-κB, as indicated by the nuclear translocation of the p65 subunit. This activation, however, appears to be independent of the CD36 receptor in microglia. In mouse neuroblastoma cells, PrP 106-126-induced NF-κB activation is mediated by the p75 neurotrophin receptor (p75NTR) and contributes to the peptide's pro-apoptotic effect. Recent findings also link PrP 106-126-mediated calcineurin activation to the induction of an NF-κB-driven proinflammatory response through the autophagy pathway.

Calcium Mobilization and Tyrosine Kinase-Based Signaling

PrP 106-126 significantly impacts intracellular calcium (Ca2+) homeostasis and activates tyrosine kinase-based signaling pathways. The peptide causes a rapid increase in intracellular Ca2+ concentrations in platelets and astrocytes. This rise in Ca2+ is primarily due to an influx from the extracellular environment, in some cases specifically through L-type voltage-sensitive calcium channels.

This calcium mobilization is linked to the activation of tyrosine kinase signaling cascades. In both primary mouse microglia and THP-1 monocytes, amyloidogenic peptides like PrP 106-126 activate a tyrosine kinase-based intracellular signaling cascade. A key player in this process is the Src family tyrosine kinase Fyn. The neurotoxic action of PrP 106-126 relies on the recruitment of a PrP(C)-Caveolin-Fyn signaling platform. In BV2 microglia, PrP 106-126 treatment leads to the activation of Fyn, and this activation can be reduced by blocking the CD36 receptor, suggesting that the interaction between the peptide and microglia may be mediated by Src tyrosine kinases.

Table 2: Signal Transduction Pathways Activated by Prion Protein 106-126

| Pathway | Key Activated Molecules | Cellular Context | Downstream Effects | Source |

|---|---|---|---|---|

| MAP Kinase | ERK1/2, p38 | Neuronal Cells (e.g., SH-SY5Y) | Oxidative stress, Apoptosis | |

| NF-κB Pathway | NF-κB (p65 subunit) | Dendritic Cells, Microglia, Neuroblastoma cells | Upregulation of inflammatory cytokines (IL-1β, IL-6, TNF-α), Apoptosis | |

| Calcium Signaling | Intracellular Ca2+ | Astrocytes, Platelets, Leukocytes | Cell proliferation, Prothrombotic state | |

| Tyrosine Kinase | Fyn | Neuronal Cells, Microglia | Recruitment of signaling platforms, Microglial activation |

Activation of G Protein-Coupled Receptors (e.g., Formyl Peptide Receptor-Like 1)

Research has identified the G protein-coupled receptor, Formyl Peptide Receptor-Like 1 (FPRL1), as a key player in mediating the effects of PrP 106-126 on certain immune cells. nih.govdntb.gov.ua Studies have shown that PrP 106-126 acts as a chemotactic agonist for FPRL1, particularly in human monocytes. nih.gov This interaction is significant as it suggests a mechanism by which the prion peptide can attract and activate mononuclear phagocytes at sites of brain lesions in prion diseases. nih.gov

The activation of FPRL1 by PrP 106-126 initiates a cascade of intracellular signaling events. nih.gov Upon stimulation, FPRL1 undergoes rapid internalization. nih.gov This receptor-mediated endocytosis is a crucial step in the cellular response to the peptide. nih.gov Furthermore, the binding of PrP 106-126 to FPRL1 has been shown to enhance the production of pro-inflammatory cytokines in monocytes, an effect that can be blocked by pertussis toxin, indicating the involvement of G-protein signaling pathways. nih.gov

Interestingly, the role of FPRL1 in PrP 106-126-induced activation may be cell-type specific. While it is a key receptor in monocytes, studies on monocyte-derived dendritic cells suggest that PrP 106-126 can induce a pro-inflammatory response through a receptor complex distinct from FPRL1. oup.com In glial cells such as astrocytes and microglia, PrP 106-126 has also been shown to be rapidly internalized via FPRL1. nih.gov This interaction in glial cells is also linked to the activation of phospholipase D, an enzyme involved in receptor signaling and endocytosis. nih.gov

| Receptor | Cell Type | Effect of PrP 106-126 Activation |

| Formyl Peptide Receptor-Like 1 (FPRL1) | Human Monocytes | Chemotaxis, Receptor Internalization, Pro-inflammatory Cytokine Production |

| Formyl Peptide Receptor-Like 1 (FPRL1) | Astrocytes and Microglia | Receptor Internalization, Activation of Phospholipase D |

Production of Pro-inflammatory Cytokines

A hallmark of the neuroinflammation induced by PrP 106-126 is the robust production of pro-inflammatory cytokines by glial cells, including microglia and astrocytes. plos.orgd-nb.info This peptide has been shown to significantly increase the expression of key cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). plos.orgnih.gov

In BV2 microglial cells, treatment with PrP 106-126 leads to a significant upregulation of both mRNA and protein levels of IL-1β, IL-6, and TNF-α. plos.org Similarly, in primary human monocyte-derived macrophages, PrP 106-126 stimulates the secretion of these same pro-inflammatory cytokines. nih.govresearchgate.net This cytokine release is a critical component of the inflammatory cascade that contributes to the neurodegenerative environment in prion diseases.

The signaling pathways leading to cytokine production are complex. For instance, in human monocyte-derived dendritic cells, PrP 106-126 induces the production of inflammatory cytokines through a process driven by the transcription factor NF-κB. oup.com The activation of microglia by PrP 106-126 and subsequent cytokine release can also be mediated by other receptors, such as the class B scavenger receptor CD36. plos.org Blockade of CD36 has been shown to downregulate the PrP 106-126-induced expression of IL-1β and IL-6. plos.org

| Cytokine | Cell Type | Effect of PrP 106-126 |

| Interleukin-1 beta (IL-1β) | BV2 Microglia, Human Monocyte-Derived Macrophages | Increased mRNA and protein expression |

| Interleukin-6 (IL-6) | BV2 Microglia, Human Monocyte-Derived Macrophages | Increased mRNA and protein expression |

| Tumor Necrosis Factor-alpha (TNF-α) | BV2 Microglia, Human Monocyte-Derived Macrophages | Increased mRNA and protein expression |

Oxidative Stress Induction

PrP 106-126 is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.govspandidos-publications.com This oxidative stress is a key feature of the toxicity of PrP 106-126 and is thought to play a significant role in the neuronal damage observed in prion diseases. nih.govspandidos-publications.com

Exposure of neuronal cells to PrP 106-126 leads to a significant increase in intracellular ROS production. glpbio.com This increase in ROS can lead to mitochondrial dysfunction, a critical factor in apoptotic cell death. spandidos-publications.comresearchgate.net Studies in N2a neuroblastoma cells have shown that PrP 106-126-induced oxidative stress leads to increased mitochondrial ROS (mtROS) production. researchgate.net

The induction of oxidative stress by PrP 106-126 is also evident in astroglial cells. In these cells, the peptide induces the accumulation of heme oxygenase-1 (HO-1) mRNA, a marker of oxidative stress. nih.gov The antioxidant N-Acetylcysteine has been shown to reduce this accumulation, further supporting the role of oxidative stress in the cellular response to PrP 106-126. nih.gov The increased oxidative stress is a central element in the pathogenesis of prion diseases, contributing to the widespread neuronal damage. spandidos-publications.com

| Biomarker | Cell Type | Effect of PrP 106-126 |

| Reactive Oxygen Species (ROS) | Neuronal Cells, SH-SY5Y Human Neuronal Cells | Increased intracellular production |

| Mitochondrial ROS (mtROS) | N2a Neuroblastoma Cells | Increased production |

| Heme Oxygenase-1 (HO-1) mRNA | Astroglial Cells | Increased accumulation |

Interactions of Prion Protein 106 126 with Biological Components

Membrane Interactions and Disruption Mechanisms

The amphipathic nature of PrP 106-126, which possesses a hydrophilic N-terminal domain (KTNMKHM) and a hydrophobic C-terminal domain (AGAAAAGAVVGGLG), suggests a natural inclination to interact with cell membranes nih.govacs.orgcore.ac.uk. These interactions are multifaceted and can lead to significant disruption of membrane integrity and function.

The direct binding of PrP 106-126 to lipid bilayers is a critical initial step in its membrane-disrupting activities. However, studies indicate that this interaction is highly dependent on environmental conditions and membrane composition. Under physiological conditions (neutral pH and normal ionic strength), PrP 106-126 exhibits a low affinity for lipid membranes nih.govcore.ac.uk.

The association becomes more pronounced under specific conditions. At an acidic pH, which might be encountered in endosomal compartments, the affinity of PrP 106-126 for membranes increases significantly nih.gov. This interaction is further enhanced at low ionic strength nih.gov. The peptide's binding to membranes can follow a two-state model, suggesting that an initial binding event is followed by a change in the peptide's structure or orientation on the membrane surface nih.gov.

The nature of the lipid headgroups also plays a crucial role. PrP 106-126 shows a higher affinity for anionic membranes, such as those containing phosphatidylglycerol (POPG), compared to neutral (zwitterionic) membranes like those composed of phosphatidylcholine (POPC) nih.govresearchgate.net. This suggests that electrostatic interactions between the positively charged residues in the N-terminal region of the peptide and negatively charged lipid headgroups are a key driving force for the association nih.govacs.org.

| Factor | Observation | Reference |

|---|---|---|

| pH | Increased affinity at acidic pH (e.g., pH 5). | nih.gov |

| Ionic Strength | Enhanced binding at low ionic strength. | nih.gov |

| Membrane Charge | Higher affinity for anionic membranes (containing POPG) compared to neutral membranes (POPC). | nih.govresearchgate.net |

| Lipid Composition | Lower binding to membranes containing cholesterol or GM1 ganglioside relative to pure POPC. | nih.gov |

A proposed mechanism for the neurotoxicity of PrP 106-126 is its ability to form pores or ion channels in cellular membranes, leading to a loss of ionic homeostasis and subsequent cell death nih.govtcdb.orggenscript.com.cnphysiology.org. Several studies have provided evidence supporting this hypothesis, demonstrating that PrP 106-126 can induce membrane permeability and form ion-permeable channels in planar lipid bilayers nih.govtcdb.orgphysiology.org. The channels formed are often heterogeneous in their conductance, which may reflect different oligomeric states of the peptide within the membrane tcdb.org.

However, the concept of PrP 106-126-induced pore formation is a subject of debate, with some studies failing to reproduce these findings nih.govacs.orgnih.govacs.org. Research has shown that even when the peptide's affinity for the membrane is increased through amino acid substitution, it does not necessarily lead to membrane permeabilization acs.orgnih.govacs.org. These conflicting findings suggest that if pore formation does occur, it may be highly dependent on specific experimental conditions, such as peptide concentration, lipid composition, and the physical state of the membrane nih.govcore.ac.uk.

An alternative to discrete pore formation is a more general membrane destabilization. PrP 106-126 has been shown to induce the fusion of lipid vesicles, which would lead to a loss of membrane integrity nih.gov. Atomic force microscopy (AFM) has revealed that the peptide can induce porous defects in planar lipid bilayers acs.orgnih.gov. These disruptions are not prevented by the presence of cholesterol acs.orgnih.gov. Kinetic studies with giant unilamellar vesicles have shown that peptide binding initially increases the membrane area, which is then followed by a decrease as lipid-containing aggregates form and detach from the membrane nih.gov. This suggests a mechanism of lipid extraction that could contribute to membrane permeabilization nih.gov.

Beyond creating discrete pores, PrP 106-126 can perturb the physical properties of the lipid bilayer. Studies using Raman microspectroscopy and electron paramagnetic resonance (EPR) spectroscopy have shed light on these effects acs.orgnih.gov.

The interaction of PrP 106-126 with phosphatidylcholine lipids leads to a disordering of the intrachain conformation of the lipid acyl chains, while the interaction between adjacent lipid chains remains largely unaffected acs.org. In contrast, with phosphatidylethanolamine lipids, the peptide increases the interchain interaction without significantly altering the intrachain conformational order acs.org. These differing effects are thought to be due to different modes of peptide insertion into the two types of lipid membranes acs.org.

The susceptibility of a membrane to disruption by PrP 106-126 is significantly influenced by its lipid composition. The presence of specific lipids can either promote or hinder the peptide's interaction and subsequent disruptive effects.

As mentioned, anionic lipids, such as phosphatidylglycerol (POPG) and phosphatidylserine (POPS), enhance the binding of PrP 106-126 due to favorable electrostatic interactions nih.govresearchgate.net. The presence of gangliosides, particularly clustered GM1, on the membrane surface can induce the peptide to adopt a β-sheet structure, a conformational change linked to its pathogenic properties acs.orgsciengine.com. This is significant because the conversion of PrPC to PrPSc is thought to occur in lipid rafts, which are membrane microdomains enriched in gangliosides and cholesterol acs.orgfrontiersin.orgasm.org.

Conversely, the presence of cholesterol has been shown to have a complex role. While some studies report that cholesterol does not prevent the formation of membrane defects by PrP 106-126 acs.orgnih.gov, others have found that PrP 106-126 has a lower binding affinity for membranes containing cholesterol nih.gov. The lipid phase also plays a critical role. In phase-separated membranes containing both liquid-disordered (Ld) and liquid-ordered (Lo) domains, PrP 106-126 induces different effects. For instance, in membranes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), bovine brain sphingomyelin (BSM), and cholesterol, the peptide can cause disintegration of the Ld phase and thinning of the Lo phase nih.govcore.ac.uk.

| Lipid Component/Condition | Effect on PrP 106-126 Interaction | Reference |

|---|---|---|

| Anionic Lipids (e.g., POPG, POPS) | Increases binding affinity. | nih.govresearchgate.net |

| Gangliosides (e.g., GM1) | Promotes β-sheet formation, especially when clustered. | acs.orgsciengine.com |

| Cholesterol | May reduce binding affinity but does not prevent defect formation. | nih.govacs.orgnih.gov |

| Sphingomyelin (BSM) | In combination with POPC, leads to fully penetrated porations in the Ld phase. | nih.govcore.ac.uk |

| Liquid-disordered (Ld) vs. Liquid-ordered (Lo) phase | Induces disintegration of the Ld phase and thinning of the Lo phase in POPC/BSM/Cholesterol membranes. | nih.govcore.ac.uk |

Interactions with Endogenous Prion Protein (PrPC)

The neurotoxicity of PrP 106-126 is not solely dependent on its direct interactions with lipid membranes. A crucial aspect of its pathogenic mechanism involves its interaction with the endogenous cellular prion protein, PrPC.

A significant body of evidence suggests that the toxic effects of PrP 106-126 are mediated by PrPC nih.gov. In cell cultures, the neurotoxicity of the peptide is observed only in cells that express PrPC cell.com. This indicates that PrPC acts as a receptor or a mediator for the peptide's toxicity.

PrP 106-126 has been shown to catalyze the aggregation of PrPC into a form that is weakly resistant to proteinase K, a characteristic feature of PrPSc nih.gov. This suggests that PrP 106-126 can act as a seed, initiating the misfolding and aggregation of the native PrPC protein cell.comnih.govarxiv.org. This seeding process is a central event in the propagation of prion diseases. The interaction between PrP 106-126 and PrPC is thought to occur at the cell surface, potentially within lipid rafts where PrPC is predominantly located acs.orgfrontiersin.orgasm.org.

Furthermore, exposure of neuroblastoma cells to PrP 106-126 not only induces PrPC aggregation but also leads to the synthesis of a transmembrane form of PrP, which has been proposed as a mediator of neurotoxicity in some prion disorders nih.gov. This highlights a complex pathogenic cascade initiated by the interaction of PrP 106-126 with PrPC. The fusogenic properties of PrP 106-126, which are associated with its β-sheet structure, may also contribute to the destabilization of cellular membranes in a PrPC-dependent manner nih.gov.

Prion Protein 106-126 Toxicity Independence from PrPC Expression in Certain Contexts

While the cellular prion protein (PrPC) is often implicated in the neurotoxic effects of its pathological isoform, studies involving the synthetic prion peptide fragment 106-126 have revealed instances where its toxicity is independent of PrPC expression. Research on human neuroblastoma SH-SY5Y cells, both with normal and overexpressed levels of murine PrPC, has shown that PrPC expression does not modulate the toxicity of the PrP 106-126 peptide. uliege.benih.gov This was demonstrated through metabolic assays and ATP level measurements, which indicated a similar dose-dependent decrease in cell viability in both cell lines upon exposure to the peptide. uliege.be

Further investigations have explored this PrPC-independent toxicity in non-neuronal cell lines. In rabbit kidney epithelial cells (A74) engineered to express a doxycycline-inducible murine PrPC gene, the PrP 106-126 peptide did not exert any toxic effects, regardless of whether PrPC expression was induced or not. uliege.benih.gov These findings suggest that the mechanism of PrP 106-126-induced cell alteration is not universally dependent on the presence of cellular prion protein. uliege.benih.gov Instead, it is proposed that interactions with other cellular components, such as the lipidic components of the plasma membrane, may play a more significant role in mediating its toxic effects in these specific contexts. nih.gov

Interaction with Metal Ions

Metal Binding Sites and Coordination (e.g., Histidine 111, Methionine 109/112)

The prion protein fragment 106-126 possesses specific binding sites for divalent metal ions, which are crucial for its structural and functional properties. Notably, Histidine 111 (His-111) has been identified as a primary anchoring site for copper (Cu2+) and zinc (Zn2+) ions. nih.govacs.orgnih.gov Nuclear magnetic resonance studies have confirmed the binding of both Cu2+ and Zn2+ to His-111. nih.govacs.org

In addition to histidine, methionine residues within the 106-126 sequence, specifically Methionine 109 (Met-109) and Methionine 112 (Met-112), are also involved in metal coordination. nih.govacs.org Electron paramagnetic resonance spectroscopy has suggested a 2N1S1O coordination to the Cu2+ atom, implicating both a histidine and a methionine residue in the binding. nih.govacs.org Further studies have indicated that the thioether groups of Met-109 and Met-112 can participate in Cu1+ coordination. mdpi.com Specifically, Met-109 appears to play a more significant role in coordinating the metal ion compared to Met-112. mdpi.com The free amino group at the N-terminus of the PrP 106-126 peptide is also implicated in metal binding, as an N-terminally acetylated version of the peptide does not bind Cu2+. nih.govacs.org

Influence of Metal Binding on Aggregation and Toxicity

The interaction of Prion Protein 106-126 with metal ions has a profound impact on its aggregation and neurotoxic properties. The binding of metal ions, particularly Cu2+ and Zn2+, is considered critical for both the aggregation and the subsequent toxicity of this peptide. nih.govacs.org Studies have demonstrated that the aggregation of PrP 106-126 is significantly increased by the binding of copper ions. nih.gov In fact, the removal of trace metal ions from the buffer using chelating agents abolishes the aggregation of the peptide, and this aggregation can be restored by the reintroduction of Cu2+ and Zn2+. nih.govacs.org

This metal-induced aggregation is linked to conformational changes in the peptide. The binding of metal ions is thought to cause the PrP 106-126 region to adopt a β-sheet conformation, which is a hallmark of amyloidogenic proteins and is believed to stabilize the structure of the pathological prion protein (PrPSc). cdnsciencepub.commdpi.com The promotion of a β-sheet structure upon copper binding enhances the neurotoxicity of the peptide. mdpi.com Mutagenesis studies have further solidified this link, showing that the mutation of the key metal-binding residues, His-111, Met-109, or Met-112, abolishes both the ability of PrP 106-126 to form fibrils and its neurotoxicity. nih.govacs.org

Interactions with Other Proteins and Peptides

Coaggregation with Heterogeneous Amyloidogenic Peptides (e.g., Human Islet Amyloid Polypeptide)

Prion Protein 106-126 has been shown to interact and coaggregate with other amyloidogenic peptides, even those with no sequence homology. nih.govacs.org A notable example is its interaction with the human islet amyloid polypeptide (hIAPP), a protein implicated in type 2 diabetes. nih.govacs.org Despite the lack of sequence similarity, PrP 106-126 and hIAPP can form hetero-oligomeric aggregates. nih.govacs.org

The interaction between these two peptides is not merely a passive co-assembly. Research indicates that PrP 106-126 actively promotes the conformational transition of hIAPP into its amyloidogenic β-hairpin structure. nih.govacs.orgresearchgate.net This catalytic-like effect suggests a potential mechanism for cross-talk between different amyloid-related diseases. nih.govacs.org This phenomenon has been observed through various analytical techniques, including ion-mobility mass spectrometry, atomic force microscopy, and circular dichroism. nih.govacs.org Interestingly, PrP 106-126 can also induce a similar conformational change in the non-amyloidogenic rat IAPP (rIAPP), which contains proline substitutions that typically disrupt β-sheet formation. nih.govacs.org

Interaction with 14-3-3 Proteins

A direct interaction between Prion Protein 106-126 and the 14-3-3 family of proteins has been established. mdpi.com The binding domain for 14-3-3 proteins has been mapped to the 106-126 amino acid sequence of the prion protein. mdpi.comnih.gov This interaction is significant as 14-3-3 proteins are abundant in the brain and have been implicated in the pathogenesis of prion diseases. merckmillipore.com

Homology modeling has identified key amino acid residues involved in this interaction, with Lysine 110 (K110) in the prion protein being critical. mdpi.comnih.gov The interaction between PrP 106-126 and 14-3-3 proteins can have functional consequences. For instance, while the full-length recombinant prion protein encourages the formation of 14-3-3β dimers, the PrP 106-126 peptide has been shown to inhibit it. nih.gov Furthermore, recombinant 14-3-3β has been observed to disaggregate mature PrP 106-126 fibrils in vitro. nih.gov Treatment of cultured cells with PrP 106-126 has been found to decrease the levels of cellular 14-3-3, and knocking down cellular 14-3-3 has been shown to sensitize cells to the toxic challenge of PrP 106-126. nih.gov

Interaction with p75 Neurotrophin Receptor (p75NTR)

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, has been identified as a key cell surface receptor for the neurotoxic prion protein fragment, Prion Protein 106-126 (human) nih.govamazonaws.com. This interaction is a critical initiating event in a signaling cascade that culminates in neuronal damage and apoptosis, hallmarks of prion diseases nih.govnih.govmdpi.com. The binding of PrP 106-126 to p75NTR is not a passive event; it actively triggers a series of intracellular processes that contribute to the pathological effects observed in prion-related neurodegeneration.

Research has demonstrated that the neurotoxic effects of PrP 106-126 are contingent upon its direct interaction with the extracellular domain of p75NTR nih.govspandidos-publications.com. This binding subsequently activates the intracellular death domain of the receptor, initiating a downstream signaling cascade spandidos-publications.com. Studies utilizing human neuroblastoma cell lines have been instrumental in elucidating this mechanism. In cells lacking neurotrophin receptors, PrP 106-126 failed to induce cell death. However, in cells engineered to express the full-length p75NTR, the prion peptide fragment induced apoptosis, confirming the receptor's essential role in mediating its toxicity nih.govspandidos-publications.com.

The binding of PrP 106-126 to p75NTR has been shown to trigger several downstream signaling pathways that contribute to neuronal apoptosis. One of the key pathways activated is the nuclear factor-kappa B (NF-κB) signaling pathway nih.govmdpi.com. In mouse neuroblastoma cells, the interaction between PrP 106-126 and p75NTR leads to the activation of NF-κB, which in this context, exhibits a pro-apoptotic effect nih.gov. Furthermore, treatment with PrP 106-126 has been observed to significantly upregulate the expression of p75NTR at both the mRNA and protein levels, creating a positive feedback loop that likely exacerbates the neurotoxic cascade nih.gov.

Another critical consequence of the PrP 106-126-p75NTR interaction is the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, the binding of the prion peptide to p75NTR leads to the activation of caspase-8 nih.govspandidos-publications.com. This activation, along with the production of reactive oxygen species (ROS), further propagates the apoptotic signal within the neuron nih.govspandidos-publications.com. The involvement of these specific cellular and molecular events underscores the active role of p75NTR in transducing the neurotoxic signal of PrP 106-126.

The interaction between PrP 106-126 and p75NTR is not only a phenomenon observed in cell culture models but is also implicated in the in vivo pathogenesis of prion diseases mdpi.comnih.gov. The mechanisms elucidated in vitro, such as the induction of apoptosis via p75NTR activation, are thought to contribute to the neuronal loss characteristic of these neurodegenerative disorders mdpi.comnih.gov.

Table 1: Research Findings on the Interaction of PrP 106-126 with p75NTR

| Cell Model | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| Human Neuroblastoma Cells | PrP 106-126 induces neuronal death by binding to the extracellular region of p75NTR. | Activation of caspase-8 and production of reactive oxygen species. | nih.gov |

| Mouse Neuroblastoma N2a Cells | PrP 106-126 upregulates p75NTR expression and induces apoptosis through the activation of the NF-κB signaling pathway. | Pro-apoptotic effect of NF-κB activity. | nih.gov |

Mechanisms of Neuroinflammation and Glial Activation in Response to Prion Protein 106 126

Microglial Activation and Response

Microglia, the resident immune cells of the central nervous system (CNS), are key players in the neuroinflammation characteristic of prion diseases. mdpi.comencyclopedia.pub The PrP 106-126 fragment directly activates these cells, initiating a cascade of events that contribute to the neurodegenerative process. mdpi.comnih.gov

A hallmark of the microglial response to PrP 106-126 is a marked increase in their proliferation. mdpi.com In vitro studies have consistently demonstrated that exposure to this neurotoxic peptide directly stimulates the proliferation of both primary microglial cultures and immortalized microglial cell lines. mdpi.comnih.gov This proliferative response is a critical component of the gliosis observed in prion disease pathology. nih.gov

PrP 106-126 not only activates microglia but also influences their gene expression. Specifically, it has been shown to alter the expression of the prion protein gene (PrP) in microglial cells. In studies using the mouse microglia cell line BV-2, exposure to PrP 106-126 resulted in a significant upregulation of PrP mRNA levels. nih.govnih.gov This increase was time-dependent, with a notable rise observed after 18 hours of exposure, which continued to increase at 24 hours, coinciding with cellular proliferation. nih.govnih.gov This finding suggests that microglia may play a role in the propagation of the pathogenic process. nih.gov

| Exposure Time | Fold Increase in PrP mRNA |

|---|---|

| 18 hours | ~3-fold |

| 24 hours | ~4.5-fold |

Upon activation by PrP 106-126, microglia and astrocytes release a variety of molecules that are toxic to neurons and perpetuate the inflammatory environment. nih.gov This includes the secretion of several pro-inflammatory cytokines. mdpi.com Studies have documented the increased release of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) from both microglia and astrocytes following exposure to the peptide. nih.govplos.org Other secreted inflammatory mediators include RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and Granulocyte-Colony Stimulating Factor (G-CSF). mdpi.com

Furthermore, activated microglia increase their production of inducible nitric oxide synthase (iNOS), leading to the release of nitric oxide (NO), a potent neurotoxin. mdpi.complos.org The neurotoxic effects of PrP 106-126 in co-cultures of neurons and microglia are mediated by this increased NO production. mdpi.com The presence of these inflammatory molecules is strongly correlated with the pathogenesis of neurodegenerative diseases. nih.gov

| Molecule | Cell Type | Reference |

|---|---|---|

| IL-1β | Microglia, Astrocytes | nih.govplos.org |

| IL-6 | Microglia | plos.org |

| TNF-α | Microglia, Astrocytes | nih.govplos.org |

| Nitric Oxide (NO) | Microglia | mdpi.complos.org |

| RANTES | Microglia | mdpi.com |

| G-CSF | Microglia | mdpi.com |

This table lists the key pro-inflammatory cytokines and neurotoxins released by activated microglial cells and astrocytes upon stimulation with the PrP 106-126 peptide.

Inflammasome Activation Pathways (e.g., NLRP3 Inflammasome)

The activation of the NLRP3 inflammasome is a critical pathway in the inflammatory response to PrP 106-126. caister.commdpi.com The NLRP3 inflammasome is a multiprotein complex in the cytosol that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1. caister.comnih.gov

In vitro studies using microglial cell cultures have shown that PrP 106-126 treatment leads to the upregulation of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), which are key components of the inflammasome. caister.com This stimulation results in the activation of caspase-1 and the subsequent release of mature IL-1β. caister.com This suggests that the NLRP3 inflammasome is a crucial mediator of the neuroinflammation induced by the prion peptide. caister.commdpi.com While the role of the NLRP3 inflammasome has been clearly demonstrated in cell culture models treated with PrP 106-126, its precise contribution to in vivo prion disease pathogenesis remains a subject of further investigation. mdpi.comjci.org

Platelet-Monocyte/Neutrophil Interactions

Recent research has extended the inflammatory role of PrP 106-126 beyond the CNS, demonstrating its effects on blood cells. frontiersin.org Specifically, the peptide has been shown to activate the NLRP3 inflammasome within platelets. nih.govfrontiersin.orgnih.gov This activation in platelets is fueled by an increase in reactive oxygen species (ROS). nih.govfrontiersin.org

The inflammasome activation in platelets leads to the activation of caspase-1. frontiersin.orgnih.gov A significant consequence of this cascade is the promotion of interactions between platelets and immune cells, namely monocytes and neutrophils. frontiersin.org The formation of these platelet-monocyte and platelet-neutrophil aggregates contributes to a systemic inflammatory state, indicating that the pathogenic effects of prion peptides are not confined to the brain but can also unleash a peripheral inflammatory response. nih.govfrontiersin.org

Strategies for Modulating Prion Protein 106 126 Aggregation and Neurotoxicity

Inhibitors of Aggregation and Fibrillization

A primary strategy against PrP 106-126 toxicity is to prevent the formation of harmful aggregates. This involves molecules that can bind to the peptide, stabilize its non-toxic state, or otherwise disrupt the self-assembly process that leads to the formation of β-sheet-rich fibrils.

Metal complexes have been investigated for their ability to interfere with peptide aggregation. Palladium (Pd) complexes, in particular, have shown a strong binding affinity for PrP 106-126. nih.gov These compounds can alter the conformation and aggregation of the peptide. nih.gov Studies using various spectroscopic and microscopic techniques have demonstrated that indole-based cyclometallated palladium complexes can inhibit the fibrillization and amyloid formation of PrP 106-126. rsc.orgbohrium.com The mechanism is believed to involve the metal complex binding to the peptide, which influences its conformational state and disrupts the aggregation pathway. rsc.orgbohrium.com Research suggests that the spatial effect induced by the metal's ligand, rather than just the binding strength, is a key factor in achieving better inhibition of peptide aggregation. nih.gov These findings indicate that the physicochemical properties and reactivity of the metal itself are primarily responsible for the anti-aggregation effect. rsc.orgbohrium.com

| Research Finding | Method(s) Used | Effect of Palladium Complex on PrP 106-126 |

| Selected Pd complexes (Pd(phen)Cl₂, Pd(bipy)Cl₂, and Pd(en)Cl₂) showed strong binding affinity. | Spectroscopic analysis | Affected peptide conformation and aggregation. nih.gov |

| An indole-based cyclometallated palladium complex was synthesized and tested. | Thioflavin T (ThT) assay, Circular Dichroism (CD), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | Inhibited aggregation, fibrillization, and amyloid formation. rsc.orgbohrium.com |

| The palladium complex showed considerable protective properties against cytotoxicity. | MTT assay on neuronal HT-22 cells | Reduced PrP 106-126-mediated cytotoxicity. rsc.org |

A highly specific approach to inhibiting PrP 106-126 aggregation involves the use of monoclonal antibodies (mAbs) that target this specific peptide sequence. Research has shown that mAbs raised against PrP 106-126 can modulate the conformational changes that the peptide undergoes during aggregation. nih.gov Specific antibodies, such as mAbs 3-11 and 2-40, have been demonstrated to not only prevent the formation of new fibrillar aggregates but also to disaggregate pre-formed aggregates. nih.gov Furthermore, these antibodies successfully inhibited the neurotoxic effects of the peptide on PC12 cells. nih.gov This suggests that by binding to key positions within the PrP 106-126 sequence, these antibodies can lock the peptide in its native structure, reversing the aggregation process. nih.gov

| Antibody | Effect on PrP 106-126 Aggregation | Effect on Neurotoxicity |

| mAb 3-11 | Prevents fibrillar aggregation; Disaggregates formed aggregates. nih.gov | Inhibits neurotoxic effect on PC12 cells. nih.gov |

| mAb 2-40 | Prevents fibrillar aggregation; Disaggregates formed aggregates. nih.gov | Inhibits neurotoxic effect on PC12 cells. nih.gov |

| mAb 3F4 | No protective effect observed. nih.gov | No protective effect observed. nih.gov |